6-Chloro-3-imino-2,3-dihydropyridazine-2-acetic acid
Overview
Description
6-Chloro-3-imino-2,3-dihydropyridazine-2-acetic acid is a chemical compound that has garnered significant interest in the scientific community due to its potential therapeutic and environmental applications. This compound is characterized by its unique structure, which includes a chloro group, an imino group, and a dihydropyridazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-imino-2,3-dihydropyridazine-2-acetic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with chloroacetic acid under reflux conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-imino-2,3-dihydropyridazine-2-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
6-Chloro-3-imino-2,3-dihydropyridazine-2-acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and catalysts due to its reactivity and functional groups.
Mechanism of Action
The mechanism of action of 6-Chloro-3-imino-2,3-dihydropyridazine-2-acetic acid involves its interaction with specific molecular targets and pathways. The imino group is highly reactive, allowing the compound to form covalent bonds with target molecules. This reactivity can inhibit or modify the function of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-3-imino-2,3-dihydropyridazine-2-carboxylic acid
- 6-Chloro-3-imino-2,3-dihydropyridazine-2-propionic acid
- 6-Chloro-3-imino-2,3-dihydropyridazine-2-butyric acid
Uniqueness
6-Chloro-3-imino-2,3-dihydropyridazine-2-acetic acid is unique due to its specific combination of functional groups and its reactivity. The presence of the chloro group and the imino group in the dihydropyridazine ring provides distinct chemical properties that are not found in other similar compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
2-(3-chloro-6-iminopyridazin-1-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O2/c7-4-1-2-5(8)10(9-4)3-6(11)12/h1-2,8H,3H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYALFIKYRHGFQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN(C1=N)CC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60562896 | |
Record name | (3-Chloro-6-iminopyridazin-1(6H)-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60562896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127566-18-1 | |
Record name | (3-Chloro-6-iminopyridazin-1(6H)-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60562896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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